molecular formula C10H14ClN B1453061 5-Chloro-3-isopropyl-2-methyl-phenylamine CAS No. 1072830-68-2

5-Chloro-3-isopropyl-2-methyl-phenylamine

Cat. No.: B1453061
CAS No.: 1072830-68-2
M. Wt: 183.68 g/mol
InChI Key: XAJOSZUGWBKOBC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR spectrum provides detailed insights into the electronic environment of protons:

Proton Type Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic (H-4, H-6)

Properties

IUPAC Name

5-chloro-2-methyl-3-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-6(2)9-4-8(11)5-10(12)7(9)3/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJOSZUGWBKOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2.1 Chlorination of 3-isopropyl-2-methyl-aniline

  • Starting Material: 3-isopropyl-2-methyl-aniline
  • Reagent: Chlorinating agents such as chlorine gas or N-chlorosuccinimide (NCS) are typically used.
  • Solvent: Common solvents include organic solvents like dichloromethane or acetic acid to facilitate electrophilic aromatic substitution.
  • Reaction Conditions: The reaction is carried out under controlled temperature (often 0–25°C) to avoid over-chlorination and ensure selective substitution at the 5-position.
  • Catalysts/Additives: Sometimes Lewis acids or acidic conditions are employed to enhance selectivity.
  • Outcome: Selective introduction of the chloro substituent at the 5-position, yielding 5-chloro-3-isopropyl-2-methyl-phenylamine.

2.2 Industrial Scale Continuous Flow Processes

  • Industrial production favors continuous flow reactors to improve control over reaction parameters such as temperature, reagent concentration, and reaction time.
  • Continuous flow allows for enhanced safety when handling chlorine gas and better scalability.
  • These processes yield higher purity product with improved reproducibility and throughput.

Reaction Mechanism and Selectivity

The chlorination proceeds via electrophilic aromatic substitution, where the amino group activates the ring, directing substitution primarily to the ortho and para positions. The presence of the methyl and isopropyl groups influences the regioselectivity, favoring chlorination at the 5-position due to steric and electronic effects.

Analytical Data Table of Preparation Parameters

Parameter Description/Condition Notes
Starting Material 3-isopropyl-2-methyl-aniline Purity >98%
Chlorinating Agent Chlorine gas or N-chlorosuccinimide (NCS) NCS preferred for milder conditions
Solvent Dichloromethane, Acetic acid Solvent choice affects rate/selectivity
Temperature 0–25°C Lower temperature favors selectivity
Reaction Time 1–4 hours Monitored by TLC or HPLC
Catalyst/Additive Lewis acids (e.g., FeCl3) or acids Optional, to enhance reaction
Yield Typically 70–85% Depends on reaction optimization
Purification Recrystallization or chromatography To remove unreacted starting material and byproducts

Additional Chemical Transformations

Following preparation, this compound can undergo further chemical reactions such as:

  • Oxidation: Using agents like potassium permanganate or chromium trioxide to form quinone derivatives.
  • Reduction: Employing lithium aluminum hydride or sodium borohydride to modify amine functionalities.
  • Substitution: Additional electrophilic aromatic substitutions with halogens or nitrating agents under acidic/basic conditions.

These transformations are valuable for synthesizing related derivatives for pharmaceutical or agrochemical applications.

Research Findings and Applications Related to Preparation

Research indicates that the selective chlorination step is critical for obtaining high purity this compound, which serves as an important intermediate in organic synthesis. The compound's unique substitution pattern influences its biological activity, making it a candidate for further drug development studies, particularly for antimicrobial and anti-inflammatory properties.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Batch Chlorination with Cl2 Direct chlorination using Cl2 gas Simple, well-known method Requires careful handling of Cl2
Chlorination using NCS Milder chlorinating agent Better selectivity, safer handling Cost of reagent
Continuous Flow Chlorination Industrial scale, continuous process High control, scalability Requires specialized equipment

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

[5-Chloro-2-(methylamino)-phenyl]phenylmethanone (Impurity A, EP)
  • Structure: Benzophenone derivative with a chlorine atom at position 5 and a methylamino group at position 2 .
  • Key Differences: Functional Group: The ketone (benzophenone) in Impurity A contrasts with the primary amine in 5-Chloro-3-isopropyl-2-methyl-phenylamine. Substituent Positions: Chlorine at position 5 is shared, but the methylamino group at position 2 in Impurity A replaces the methyl and isopropyl groups in the target compound.
  • Implications :
    • The ketone group increases polarity and hydrogen-bonding capacity compared to the amine, affecting solubility and reactivity .
3-Chloro-N-phenyl-phthalimide
  • Structure : Phthalimide derivative with a chlorine atom and phenyl group attached to the isoindole ring .
  • Key Differences :
    • Core Structure : Phthalimide (isoindole-1,3-dione) vs. phenylamine.
    • Substituents : Chlorine is meta to the phenyl group in 3-chloro-N-phenyl-phthalimide, while the target compound has substituents at ortho, meta, and para positions.
  • Implications :
    • The phthalimide’s electron-withdrawing dione ring enhances thermal stability, making it suitable for polyimide synthesis, whereas the target compound’s amine group may favor nucleophilic reactions .
Table 1: Substituent Effects on Key Properties
Compound Core Structure Substituents (Positions) Key Properties
This compound Phenylamine Cl (5), iPr (3), Me (2) High steric hindrance; moderate polarity
[5-Chloro-2-(methylamino)-phenyl]phenylmethanone Benzophenone Cl (5), NHMe (2) High polarity due to ketone and NHMe
3-Chloro-N-phenyl-phthalimide Phthalimide Cl (3), Ph (N-attached) High thermal stability; low solubility
  • Electronic Effects : The chlorine atom’s position (para in the target vs. meta in 3-chloro-N-phenyl-phthalimide) alters electron withdrawal patterns, influencing aromatic electrophilic substitution reactivity .

Biological Activity

5-Chloro-3-isopropyl-2-methyl-phenylamine, a substituted phenylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16ClN
  • Molecular Weight : 225.72 g/mol

The presence of chlorine and isopropyl groups in its structure suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacological applications.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

Antimicrobial Activity

Studies have indicated that compounds related to phenylamines exhibit antimicrobial properties. For instance, phenylamine derivatives have been investigated for their ability to inhibit bacterial growth and fungal infections. The specific activity of this compound against various microbial strains remains to be fully characterized but is expected based on the behavior of similar compounds.

Anticancer Potential

Emerging research suggests that phenylamine derivatives may possess anticancer properties. In vitro studies have assessed their effects on cancer cell lines, demonstrating cytotoxicity and apoptosis induction in several models. For example, compounds with similar structures have shown effectiveness against human non-small cell lung cancer cells (A549), with IC50 values indicating significant inhibitory activity .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Modulation : Interaction with various receptors could modulate signaling pathways critical for cell survival and proliferation.
  • DNA Interaction : Similar compounds have been shown to interact with DNA, potentially leading to apoptosis in cancerous cells.

Case Studies and Research Findings

Several studies have explored the biological activity of phenylamine derivatives, providing insights into the potential applications of this compound:

StudyFindings
Investigated the antimicrobial properties of phenylamines, suggesting potential effectiveness against a range of pathogens.
Assessed anticancer activity in A549 cells, showing that structural modifications can enhance potency.
Examined the mechanisms of action for similar compounds, indicating enzyme inhibition as a key factor in their biological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-3-isopropyl-2-methyl-phenylamine, and how can reaction yields be optimized?

  • Methodological Answer : Begin with a Friedel-Crafts alkylation of a substituted benzene precursor to introduce the isopropyl group, followed by chlorination using FeCl₃ or AlCl₃ as a catalyst. Methylation can be achieved via reductive amination or nucleophilic substitution. Optimize yields by controlling temperature (e.g., 0–5°C for chlorination to avoid overhalogenation) and stoichiometric ratios (e.g., 1.2 equivalents of methylating agent). Monitor intermediates via TLC and characterize final products using 1H^1H/13C^13C NMR and HPLC (≥98% purity) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodological Answer : Combine 1H^1H-1H^1H COSY NMR to identify coupling patterns of aromatic protons and distinguish between ortho/meta/para substituents. Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₀H₁₅ClN). For regiochemical confirmation, compare experimental IR stretching frequencies (e.g., C-Cl at ~600 cm⁻¹) with computational DFT simulations .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient (8:2 to 7:3) to separate polar byproducts. For large-scale synthesis, consider fractional distillation under reduced pressure (e.g., 0.1 atm, boiling point ~180–190°C). Validate purity via melting point analysis (expected range: 85–90°C) and GC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and identify electrophilic centers. Compare activation energies for substitution at chlorine vs. methyl/isopropyl positions. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy under varying pH conditions) .

Q. What experimental approaches resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition pathways. Cross-reference differential scanning calorimetry (DSC) data to identify phase transitions. Replicate conflicting studies while controlling for humidity and light exposure, as these factors may explain discrepancies .

Q. How does steric hindrance from the isopropyl group influence the compound’s interactions in catalytic systems?

  • Methodological Answer : Perform X-ray crystallography to determine bond angles and spatial crowding around the amine group. Compare catalytic efficiency in Pd-catalyzed cross-coupling reactions with less hindered analogs (e.g., 5-Chloro-2-methyl-phenylamine). Use kinetic isotope effects (KIE) to probe rate-limiting steps .

Q. What protocols ensure safe handling and waste disposal of this compound given its potential hazards?

  • Methodological Answer : Store the compound in amber glass under argon at –20°C to prevent oxidation. Neutralize waste with 10% aqueous NaHCO₃ before incineration by licensed facilities. Perform occupational exposure monitoring via LC-MS analysis of air samples in lab environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-isopropyl-2-methyl-phenylamine
Reactant of Route 2
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5-Chloro-3-isopropyl-2-methyl-phenylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.